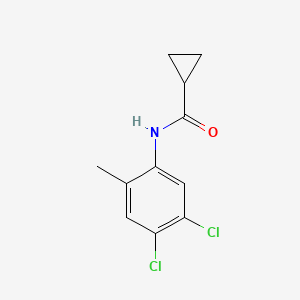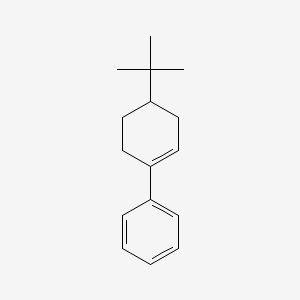
1-Phenyl-4-tert-butyl-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-tert-butyl-1-cyclohexene is an organic compound with the molecular formula C16H22. It is characterized by a cyclohexene ring substituted with a phenyl group and a tert-butyl group.
Méthodes De Préparation
The synthesis of 1-Phenyl-4-tert-butyl-1-cyclohexene typically involves the reaction of cyclohexene with phenyl and tert-butyl substituents under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-4-tert-butyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions can occur, especially at the phenyl ring, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-tert-butyl-cyclohexanone, while reduction can produce 1-phenyl-4-tert-butylcyclohexane.
Applications De Recherche Scientifique
1-Phenyl-4-tert-butyl-1-cyclohexene has several applications in scientific research:
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: The compound’s derivatives are explored for their pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The mechanism by which 1-Phenyl-4-tert-butyl-1-cyclohexene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized product. The steric effects of the tert-butyl group play a significant role in determining the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-tert-butyl-1-cyclohexene can be compared with other similar compounds such as:
1-Phenyl-1-cyclohexene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylcyclohexene: Lacks the phenyl group, affecting its chemical reactivity and applications.
1-tert-Butyl-1-cyclohexene: Similar in structure but without the phenyl group, leading to different conformational preferences and reactivity.
Propriétés
Formule moléculaire |
C16H22 |
|---|---|
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C16H22/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3 |
Clé InChI |
HQZGESZABVXWDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


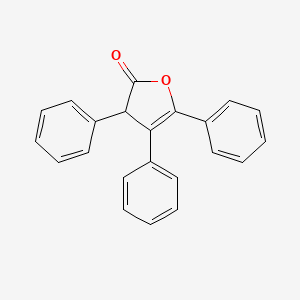
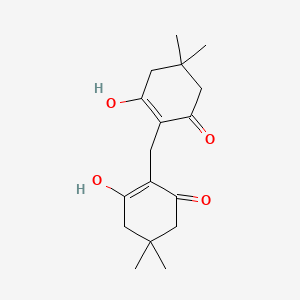

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
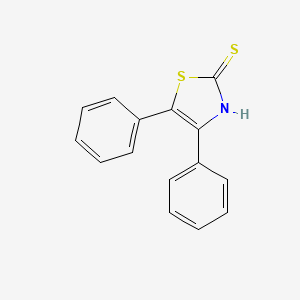
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
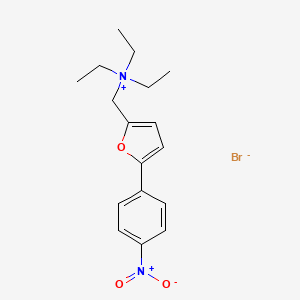
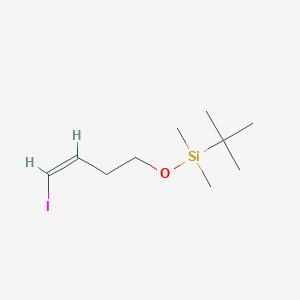
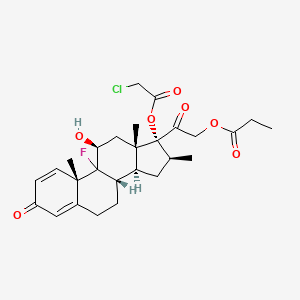
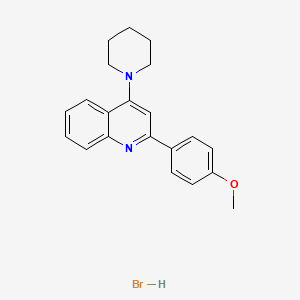
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
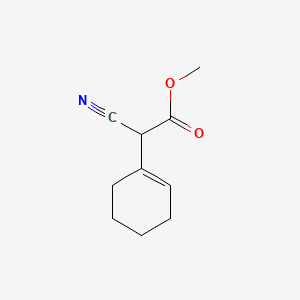
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
